

Spectroscopic and Experimental Profile of 6-Amino-1,3-dipropyluracil: A Technical Guide

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Compound of Interest

Compound Name: 6-Amino-1,3-dipropyluracil

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of **6-Amino-1,3-dipropyluracil**, a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering a detailed look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6-Amino-1,3-dipropyluracil**, providing a clear and concise reference for its structural identification and characterization.

Table 1: ^1H NMR Spectroscopic Data (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.88	s	1H	C ₅ -H
4.60	br s	2H	-NH ₂
3.80	t, J = 7.6 Hz	2H	N ₃ -CH ₂ -
3.70	t, J = 7.6 Hz	2H	N ₁ -CH ₂ -
1.69 - 1.57	m	4H	-CH ₂ -CH ₃
0.94 - 0.88	m	6H	-CH ₃

Note: J = coupling constant in Hertz, s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Chemical Shift (δ) ppm	Assignment
162.7	C ₄
155.0	C ₆
152.0	C ₂
75.8	C ₅
47.1	N ₁ -CH ₂
45.3	N ₃ -CH ₂
21.6	N ₁ -CH ₂ -CH ₂
20.8	N ₃ -CH ₂ -CH ₂
11.3	N ₁ -CH ₂ -CH ₂ -CH ₃
11.2	N ₃ -CH ₂ -CH ₂ -CH ₃

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3395	Strong	N-H stretch
3206	Strong	N-H stretch
2962	Medium	C-H stretch (aliphatic)
1693	Strong	C=O stretch
1620	Strong	C=O stretch
1572	Strong	N-H bend

Table 4: Mass Spectrometry Data (ESI-MS)

m/z	Assignment
212.1	[M+H] ⁺

Experimental Protocols

The following sections detail the general methodologies employed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS. Data processing involved Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

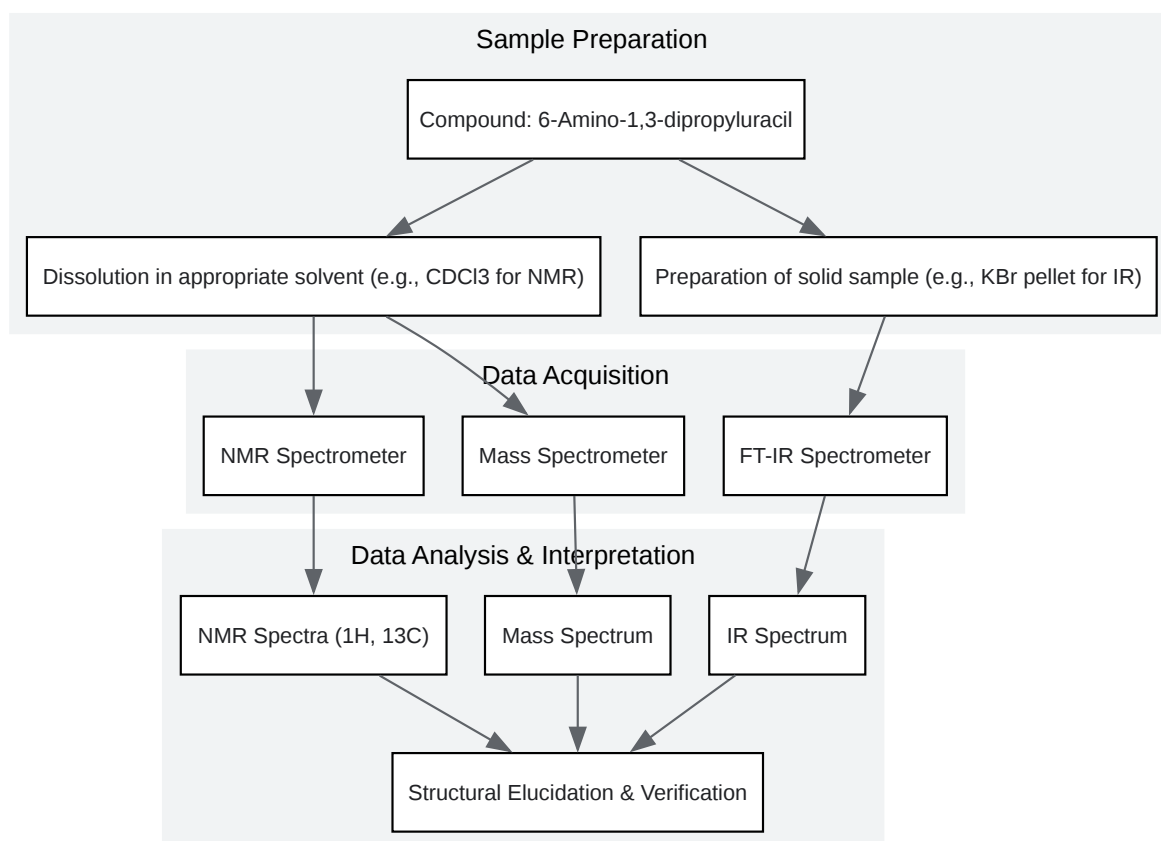
Infrared spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra were acquired using an electrospray ionization (ESI) mass spectrometer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The data was collected in positive ion mode, and the mass-to-charge ratio (m/z) of the protonated molecular ion $[M+H]^+$ was determined.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **6-Amino-1,3-dipropyluracil**.



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Caption: General workflow for spectroscopic analysis.

This guide provides foundational data and methodologies to support further research and development involving **6-Amino-1,3-dipropyluracil**. The presented information is crucial for the unambiguous identification and quality control of this compound in synthetic and medicinal chemistry applications.

- To cite this document: BenchChem. [Spectroscopic and Experimental Profile of 6-Amino-1,3-dipropyluracil: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b015783#spectroscopic-data-nmr-ir-ms-for-6-amino-1-3-dipropyluracil\]](https://www.benchchem.com/product/b015783#spectroscopic-data-nmr-ir-ms-for-6-amino-1-3-dipropyluracil)

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